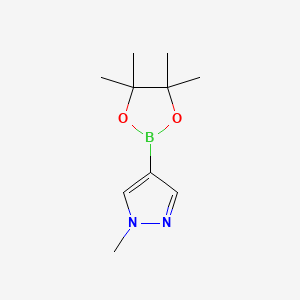

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Descripción general

Descripción

El éster de pinacol del ácido 1-metil-1H-pirazol-4-borónico es un derivado de éster borónico ampliamente utilizado en la síntesis orgánica. Es particularmente conocido por su papel en las reacciones de acoplamiento cruzado de Suzuki-Miyaura, que son cruciales en la formación de enlaces carbono-carbono en la síntesis de moléculas orgánicas complejas . La fórmula molecular del compuesto es C10H17BN2O2, y tiene un peso molecular de 208.07 g/mol .

Métodos De Preparación

El éster de pinacol del ácido 1-metil-1H-pirazol-4-borónico se puede sintetizar a través de varios métodos. Una ruta sintética común implica la reacción de 1-metil-1H-pirazol con un derivado de ácido borónico en presencia de una base y un catalizador. Las condiciones de reacción suelen incluir un solvente como el tetrahidrofurano (THF) y un rango de temperatura de 0-50 °C .

Los métodos de producción industrial a menudo implican reacciones a gran escala utilizando condiciones similares pero optimizadas para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

El éster de pinacol del ácido 1-metil-1H-pirazol-4-borónico experimenta varios tipos de reacciones químicas, que incluyen:

Reacciones de acoplamiento cruzado de Suzuki-Miyaura: Esta reacción implica el acoplamiento del éster borónico con un haluro de arilo o vinilo en presencia de un catalizador de paladio y una base. .

Reacciones de transesterificación: El compuesto puede participar en reacciones de transesterificación donde el grupo éster se intercambia con otro alcohol en condiciones ácidas o básicas.

Reacciones de oxidación y reducción: Aunque menos común, el compuesto puede sufrir oxidación para formar ácidos borónicos o reducción para formar boranos en condiciones específicas.

Los reactivos comunes utilizados en estas reacciones incluyen catalizadores de paladio, bases como el carbonato de potasio y solventes como el THF o la dimetilformamida (DMF) .

Aplicaciones Científicas De Investigación

El éster de pinacol del ácido 1-metil-1H-pirazol-4-borónico tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza ampliamente en la síntesis de moléculas orgánicas complejas, incluidos productos farmacéuticos y agroquímicos, mediante reacciones de acoplamiento cruzado de Suzuki-Miyaura

Medicina: Juega un papel en el desarrollo de posibles agentes terapéuticos, incluidos los moduladores de la γ-secretasa y los inhibidores de JAK2 para el tratamiento de trastornos mieloproliferativos

Industria: El compuesto se utiliza en la producción de materiales avanzados y productos químicos finos.

Mecanismo De Acción

El mecanismo de acción del éster de pinacol del ácido 1-metil-1H-pirazol-4-borónico en las reacciones de acoplamiento cruzado de Suzuki-Miyaura implica varios pasos clave:

Adición oxidativa: El catalizador de paladio sufre una adición oxidativa con el haluro de arilo o vinilo, formando un complejo de paladio.

Transmetalación: El éster borónico transfiere su grupo orgánico al complejo de paladio, formando un nuevo enlace carbono-carbono.

Eliminación reductiva: El complejo de paladio sufre una eliminación reductiva, liberando el producto acoplado y regenerando el catalizador de paladio.

Los objetivos moleculares y las vías involucradas en sus aplicaciones biológicas incluyen la inhibición de enzimas específicas y la modulación de las vías de señalización .

Comparación Con Compuestos Similares

El éster de pinacol del ácido 1-metil-1H-pirazol-4-borónico se puede comparar con otros ésteres borónicos y ácidos borónicos utilizados en reacciones similares:

Ácido fenilborónico: Se utiliza comúnmente en reacciones de Suzuki-Miyaura, pero carece de la estabilidad y versatilidad del derivado de éster de pinacol.

Éster de pinacol del ácido 4-metoxifenilborónico: Similar en reactividad, pero con diferentes propiedades electrónicas debido al grupo metoxi.

Éster de pinacol del ácido 2-tienilborónico: Utilizado para reacciones de acoplamiento que involucran heterociclos, ofreciendo una reactividad única en comparación con el derivado de pirazol.

La singularidad del éster de pinacol del ácido 1-metil-1H-pirazol-4-borónico radica en su estabilidad, facilidad de manejo y versatilidad en diversas aplicaciones sintéticas .

Actividad Biológica

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 761446-44-0) is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C10H17BN2O2

- Molecular Weight : 208.07 g/mol

- Purity : Typically >98% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to act as a boron-containing compound. Boron compounds have been shown to interact with biological systems through various mechanisms:

- Enzyme Inhibition : Boron compounds can inhibit enzymes involved in various metabolic pathways. For instance, they may interfere with serine proteases and other enzymes critical for tumor progression and inflammation .

- Cell Signaling Modulation : The compound may affect signaling pathways related to cell proliferation and apoptosis. This modulation can lead to therapeutic effects in cancer and other diseases .

- Antioxidant Activity : Some studies suggest that boron-containing compounds exhibit antioxidant properties, which can mitigate oxidative stress in cells .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Anticancer Activity : Research indicates that this compound may serve as a potential anticancer agent by inhibiting cancer cell growth through apoptosis induction and cell cycle arrest mechanisms .

- Neuroprotective Effects : Some findings suggest that this compound may protect neuronal cells from oxidative damage and apoptosis, indicating potential applications in neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study examining the effects of various boron compounds on cancer cell lines, this compound demonstrated significant cytotoxicity against breast cancer cells (MCF7). The study reported an IC50 value of approximately 15 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway and inhibited the PI3K/Akt signaling pathway .

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents highlighted the efficacy of this pyrazole derivative in reducing neuronal death in models of oxidative stress induced by H2O2. The compound showed a reduction in reactive oxygen species (ROS) levels and improved cell viability by approximately 40% compared to controls .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-12-13(5)7-8/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNGGGYMLHAMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378816 | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761446-44-0 | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=761446-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole a desirable reagent in Suzuki-Miyaura cross-coupling reactions compared to its corresponding boronic acid?

A1: The research highlights that pinacol boronate esters like this compound offer practical advantages over their corresponding boronic acids in Suzuki-Miyaura couplings []. They exhibit enhanced stability and are more amenable to storage, making them attractive reagents for synthetic chemists []. This stability arises from the dioxaborolane ring, which provides protection to the reactive boron center, preventing unwanted side reactions and degradation. This increased stability translates to improved reaction yields and reproducibility.

Q2: What makes the catalyst system described in the paper particularly well-suited for coupling reactions involving this compound?

A2: The research focuses on a catalyst system comprising Pd(OAc)2 and the ligand L2 []. This system demonstrates high efficiency in coupling this compound with both aryl and vinyl tosylates and mesylates []. The researchers attribute this efficacy to the ability of this specific catalyst-ligand combination to effectively activate the boronate ester and facilitate the transmetalation step, crucial for the Suzuki-Miyaura coupling catalytic cycle.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.